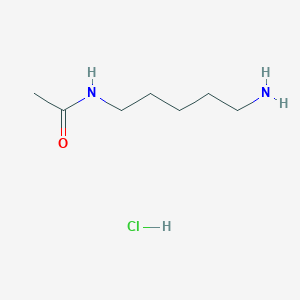
Fibroblast Growth Factor 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fibroblast Growth Factor 1 can be synthesized using recombinant DNA technology. The gene encoding this compound is inserted into a suitable expression vector, which is then introduced into a host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under optimal conditions to express the protein, which is subsequently purified using techniques such as affinity chromatography .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of genetically engineered host cells. The cells are grown in bioreactors under controlled conditions to maximize protein yield. The protein is then extracted and purified using a series of chromatographic steps to ensure high purity and activity .
Analyse Des Réactions Chimiques
Types of Reactions: Fibroblast Growth Factor 1 primarily undergoes interactions with its receptors, leading to the activation of various signaling pathways. It does not typically undergo traditional chemical reactions such as oxidation, reduction, or substitution .
Common Reagents and Conditions: These receptors are activated upon binding with this compound, leading to a cascade of intracellular signaling events .
Major Products Formed: The binding of this compound to its receptors results in the activation of downstream signaling pathways, which lead to various cellular responses such as proliferation, differentiation, and survival .
Applications De Recherche Scientifique
Fibroblast Growth Factor 1 has a wide range of applications in scientific research, particularly in the fields of biology, medicine, and tissue engineering. It is used to study cell proliferation, differentiation, and tissue repair mechanisms. In medicine, it has potential therapeutic applications in wound healing, cardiovascular diseases, and neurodegenerative disorders . In tissue engineering, this compound is used to promote the growth and regeneration of tissues .
Mécanisme D'action
Fibroblast Growth Factor 1 exerts its effects by binding to specific fibroblast growth factor receptors on the cell surface. This binding induces receptor dimerization and autophosphorylation, leading to the activation of various intracellular signaling pathways, including the RAS/mitogen-activated protein kinase pathway, phosphatidylinositol-4,5-bisphosphate 3-kinase pathway, and phospholipase C gamma pathway . These pathways regulate key cellular processes such as proliferation, differentiation, and survival .
Comparaison Avec Des Composés Similaires
- Fibroblast Growth Factor 2
- Fibroblast Growth Factor 3
- Fibroblast Growth Factor 4
- Fibroblast Growth Factor 5
Fibroblast Growth Factor 1 is unique in its ability to function both extracellularly and intracellularly, which distinguishes it from other members of the fibroblast growth factor family .
Propriétés
Numéro CAS |
104781-85-3 |
|---|---|
Formule moléculaire |
C14H30I2N2O2S |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



